Cas no 21080-85-3 (5-Cyclopropylisoxazol-3-amine)

5-Cyclopropylisoxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Isoxazolamine, 5-cyclopropyl-
- 5-cyclopropylisoxazol-3-amine
- 5-cyclopropyl-1,2-oxazol-3-amine
- 5-cyclopropyl-3-Isoxazolamine
- EN300-187392
- VIFVLPWELQGBKF-UHFFFAOYSA-N
- DA-37417
- SCHEMBL2728693
- AKOS006315579
- CS-0237835
- DTXSID70567594
- AT28124
- ALBB-037199
- Z1198357808
- 21080-85-3
- 5-Cyclopropylisoxazol-3-amine
-
- インチ: InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
- InChIKey: VIFVLPWELQGBKF-UHFFFAOYSA-N
- ほほえんだ: C1CC1C2=CC(=NO2)N
計算された属性
- せいみつぶんしりょう: 124.06374
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- ゆうかいてん: NA
- PSA: 52.05
5-Cyclopropylisoxazol-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Cyclopropylisoxazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM191508-1g |
5-cyclopropylisoxazol-3-amine |
21080-85-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
Enamine | EN300-187392-0.25g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 0.25g |
$431.0 | 2023-09-18 | |
Enamine | EN300-187392-1.0g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 1.0g |
$871.0 | 2023-07-07 | |
Enamine | EN300-187392-0.05g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 0.05g |
$202.0 | 2023-09-18 | |
A2B Chem LLC | AB20314-2.5g |
5-Cyclopropylisoxazol-3-amine |
21080-85-3 | 97% | 2.5g |
$1832.00 | 2024-04-20 | |
1PlusChem | 1P002LGA-5g |
3-Isoxazolamine, 5-cyclopropyl- |
21080-85-3 | 95% | 5g |
$3183.00 | 2023-12-19 | |
1PlusChem | 1P002LGA-2.5g |
3-Isoxazolamine, 5-cyclopropyl- |
21080-85-3 | 95% | 2.5g |
$2172.00 | 2023-12-19 | |
A2B Chem LLC | AB20314-500mg |
5-Cyclopropylisoxazol-3-amine |
21080-85-3 | 97% | 500mg |
$750.00 | 2024-04-20 | |
1PlusChem | 1P002LGA-250mg |
3-Isoxazolamine, 5-cyclopropyl- |
21080-85-3 | 95% | 250mg |
$605.00 | 2025-02-19 | |
1PlusChem | 1P002LGA-1g |
3-Isoxazolamine, 5-cyclopropyl- |
21080-85-3 | 95% | 1g |
$1139.00 | 2023-12-19 |
5-Cyclopropylisoxazol-3-amine 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
5-Cyclopropylisoxazol-3-amineに関する追加情報
5-Cyclopropylisoxazol-3-amine: A Comprehensive Overview
5-Cyclopropylisoxazol-3-amine (CAS No. 21080-85-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a cyclopropyl group attached to an isoxazole ring, has garnered attention due to its potential applications in drug discovery and development. Recent studies have highlighted its promising properties, particularly in the context of central nervous system (CNS) disorders, making it a focal point for researchers worldwide.
The chemical structure of 5-Cyclopropylisoxazol-3-amine is notable for its isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The cyclopropyl group attached to the 5-position of the isoxazole ring introduces steric effects that can influence the compound's pharmacokinetic properties and biological activity. This structural feature has been shown to enhance the molecule's ability to interact with specific targets in the CNS, making it a valuable lead compound for therapeutic interventions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Cyclopropylisoxazol-3-amine through various routes. One prominent method involves the cyclization of appropriately substituted amino alcohols under acidic conditions, followed by subsequent functionalization to introduce the cyclopropyl group. These methods have not only improved the yield and purity of the compound but also opened avenues for further structural modifications to optimize its pharmacological profile.
From a pharmacological standpoint, 5-Cyclopropylisoxazol-3-amine has demonstrated potent activity in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can modulate key neurotransmitter systems, including dopamine and serotonin, which are critically involved in maintaining cognitive function and emotional regulation. Its ability to cross the blood-brain barrier (BBB) efficiently further underscores its potential as a CNS-targeted therapeutic agent.
Moreover, 5-Cyclopropylisoxazol-3-amine has exhibited anti-inflammatory properties in experimental models of neuroinflammation. This dual functionality—combining neuroprotective and anti-inflammatory effects—positions it as a multi-target drug candidate, capable of addressing both the primary and secondary pathologies associated with neurodegenerative diseases. Recent research has also explored its potential as an adjunct therapy in combination with conventional treatments, aiming to enhance therapeutic efficacy while minimizing adverse effects.
The application of 5-Cyclopropylisoxazol-3-amine extends beyond CNS disorders. Emerging studies suggest its utility in pain management, particularly in chronic pain conditions where neuropathic pain is a predominant feature. Preclinical data indicate that this compound can inhibit pain hypersensitivity by modulating ion channels involved in nociceptive signaling. These findings highlight its versatility as a potential analgesic agent with a novel mechanism of action.
In terms of safety profile, 5-Cyclopropylisoxazol-3-amine has shown acceptable tolerability in preclinical toxicity studies. However, further investigations are required to fully characterize its long-term safety and potential for off-target effects. Regulatory agencies emphasize the importance of comprehensive safety assessments before advancing such compounds into clinical trials, ensuring that their benefits outweigh any associated risks.
Looking ahead, 5-Cyclopropylisoxazol-3-amine holds immense promise as a lead compound for drug development. Its unique chemical structure, coupled with its diverse pharmacological activities, provides a robust foundation for further exploration. Ongoing research is focused on optimizing its pharmacokinetic properties, enhancing its bioavailability, and refining its selectivity for specific molecular targets.
In conclusion, 5-Cyclopropylisoxazol-3-amine (CAS No. 21080-85-3) represents a significant advancement in medicinal chemistry. With its potent biological activities and favorable pharmacokinetic profile, this compound stands at the forefront of efforts to develop innovative therapies for CNS disorders and beyond. As research continues to unravel its full potential, 5-Cyclopropylisoxazol-3-amines may pave the way for groundbreaking treatments that improve quality of life for millions affected by debilitating neurological conditions.
21080-85-3 (5-Cyclopropylisoxazol-3-amine) 関連製品
- 55809-38-6(5-(propan-2-yl)-1,2-oxazol-3-amine)
- 55809-36-4(5-tert-butyl-1,2-oxazol-3-amine)
- 141436-23-9((-)-5-Aminobenzovesamicol)
- 3382-80-7((4-Fluorophenyl)(3-nitrobenzylidene)amine)
- 1094372-46-9(1-cyclopropyl-3-(2-methylfuran-3-yl)propane-1,3-dione)
- 119695-82-8(1-2-(propan-2-yl)phenylpiperazine)
- 2034348-73-5(1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine)
- 2228909-69-9(2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde)
- 1368960-96-6(3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole)
- 2418650-67-4(5-(Azidomethyl)-3-formyl-2-methylphenyl sulfurofluoridate)



